molecular formula C18H19F2NO2 B2800771 3-(2-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide CAS No. 1797640-74-4

3-(2-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide

Cat. No.: B2800771
CAS No.: 1797640-74-4
M. Wt: 319.352
InChI Key: WYVGKBCKFFQPCM-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide is a synthetic organic compound that features a fluorinated phenyl group and a methoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluorobenzaldehyde and 3-fluorobenzylamine.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 2-fluorobenzaldehyde and 3-fluorobenzylamine under acidic conditions.

    Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Amidation: The final step involves the amidation of the amine with 3-(2-fluorophenyl)propanoic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

    Purification: Utilizing techniques such as recrystallization, column chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various nucleophiles onto the aromatic ring.

Scientific Research Applications

3-(2-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biology: The compound is used in biological studies to understand its interactions with various biological targets.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

    Pharmaceuticals: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide involves its interaction with specific molecular targets. The compound may act by:

    Binding to Receptors: It may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: The compound could inhibit certain enzymes, affecting biochemical pathways.

    Signal Transduction: It may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-fluorophenyl)propanoic acid
  • 3-(2-fluorophenyl)propanamide
  • 2-(3-fluorophenyl)benzo[d]thiazole

Uniqueness

3-(2-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide is unique due to its specific structural features, such as the presence of both fluorinated phenyl groups and a methoxyethyl chain. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2NO2/c1-23-17(14-6-4-7-15(19)11-14)12-21-18(22)10-9-13-5-2-3-8-16(13)20/h2-8,11,17H,9-10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVGKBCKFFQPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCC1=CC=CC=C1F)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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